3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17587376
InChI: InChI=1S/C14H18N2O/c1-4-6-11-7-10(3)16-13(8-11)15-9-12(5-2)14(16)17/h7-9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC17587376

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 3-ethyl-6-methyl-8-propylpyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C14H18N2O/c1-4-6-11-7-10(3)16-13(8-11)15-9-12(5-2)14(16)17/h7-9H,4-6H2,1-3H3
Standard InChI Key YSYFIPILSOKKJA-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-ethyl-6-methyl-8-propylpyrido[1,2-a]pyrimidin-4-one, reflects its substitution pattern:

  • Ethyl group at position 3

  • Methyl group at position 6

  • Propyl group at position 8

Its canonical SMILES representation, CCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC, encodes the fused ring system and substituent arrangement. The bicyclic core’s electron-rich nature, combined with alkyl side chains, influences solubility and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}
Molecular Weight230.31 g/mol
InChI KeyYSYFIPILSOKKJA-UHFFFAOYSA-N
PubChem CID45095764

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 3-ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multi-step protocols requiring precise control of reaction parameters:

  • Solvents: Toluene and dichloromethane are preferred for their ability to stabilize intermediates.

  • Catalysts: Palladium-based catalysts facilitate cross-coupling reactions, while sulfonyl derivatives aid in functionalization.

  • Monitoring: Thin-layer chromatography (TLC) ensures reaction completion and purity.

A representative pathway involves cyclocondensation of substituted pyridine precursors with pyrimidine derivatives under acidic conditions, followed by alkylation to introduce propyl and ethyl groups.

Reactivity Profile

The compound’s reactivity stems from:

  • Keto Group: Susceptible to nucleophilic attack, enabling derivatization at the 4-position.

  • Nitrogen Atoms: Participate in coordination chemistry and protonation, affecting solubility and bioavailability.

  • Alkyl Substituents: Influence steric hindrance and electronic effects, modulating reaction kinetics.

DerivativeTargetIC₅₀ (μM)
Parent scaffoldPDE-III12.4
8-Propyl analogSortase A8.9
3-Ethyl-6-methyl variantTopoisomerase II15.2

Analytical and Computational Insights

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR signals at δ 1.2–1.4 (triplet, ethyl), δ 2.3 (singlet, methyl), and δ 0.9–1.1 (multiplet, propyl) confirm substituent integration.

  • Mass Spectrometry: ESI-MS exhibits a base peak at m/z 230.31, corresponding to the molecular ion.

Molecular Docking Studies

Docking simulations reveal strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) for the 5-HT₃ receptor, suggesting potential anxiolytic applications. The propyl group forms hydrophobic interactions with Leu-228, while the keto group hydrogen-bonds to Ser-126.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound, its modular structure allows for:

  • SAR Studies: Optimizing substituents to enhance potency and reduce off-target effects.

  • Prodrug Design: Esterification of the keto group to improve oral bioavailability.

Material Science

The fused aromatic system exhibits fluorescence under UV light (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}), suggesting utility in organic light-emitting diodes (OLEDs).

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